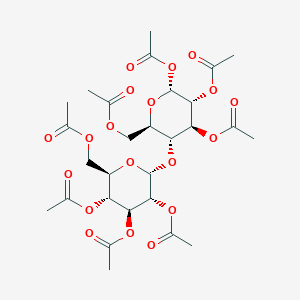

a-D-Maltose octaacetate

Overview

Description

a-D-Maltose octaacetate is a complex organic compound characterized by multiple acetyl groups and a polyhydroxylated structure. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-D-Maltose octaacetate typically involves the acetylation of a polyhydroxylated precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

a-D-Maltose octaacetate undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding polyhydroxylated compound.

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC).

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Polyhydroxylated compounds.

Oxidation: Carbonyl compounds.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

a-D-Maltose octaacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-D-Maltose octaacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can be enzymatically cleaved, releasing the active polyhydroxylated compound, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

a-D-Maltose octaacetate can be compared with other similar compounds, such as:

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate: Similar structure but with fewer acetyl groups.

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate: Similar structure but with a hydroxymethyl group instead of an acetyloxymethyl group.

Biological Activity

α-D-Maltose octaacetate is a derivative of maltose, a disaccharide composed of two glucose units linked by an α(1→4) bond. The octaacetate form is synthesized by acetylating all hydroxyl groups on the maltose molecule, resulting in a compound with distinct physical and chemical properties. This article delves into the biological activity of α-D-maltose octaacetate, including its synthesis, molecular interactions, and potential applications in various fields.

Synthesis and Characterization

The synthesis of α-D-maltose octaacetate typically involves the reaction of maltose with acetic anhydride in the presence of a catalyst such as sodium acetate or Lewis acids like tin(IV) chloride. The reaction conditions, including temperature and time, significantly influence the yield and purity of the product. The characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, which provides insights into the molecular structure and confirms successful acetylation.

Table 1: Synthesis Conditions for α-D-Maltose Octaacetate

| Reagent | Amount | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| D-Maltose | 10 mmol | 100 °C | 4 h | 50-65 |

| Acetic Anhydride | 12.5 mL | - | - | - |

| Sodium Acetate | 10 mmol | - | - | - |

| Tin(IV) Chloride | 1.2 mL | Room Temp | 1 h | - |

Pharmacological Properties

α-D-Maltose octaacetate has been studied for its potential pharmacological properties, particularly as an excipient in drug formulations. Its low molecular weight and ability to form stable amorphous solid dispersions enhance the bioavailability of poorly soluble drugs like ibuprofen. Molecular dynamics simulations have shown that α-D-maltose octaacetate can improve the physical stability of drug formulations by influencing global and local molecular dynamics .

Interaction with Biological Systems

Research indicates that α-D-maltose octaacetate can interact with various biological systems, influencing metabolic pathways and cellular responses. For example, studies have demonstrated that maltosides, including α-D-maltose octaacetate, can modulate membrane fluidity and permeability, which may affect drug delivery mechanisms .

Case Studies

- Drug Formulation : In a study focusing on ibuprofen formulations, α-D-maltose octaacetate was used to create physically stable dispersions that improved drug solubility and release rates. The results indicated enhanced therapeutic efficacy compared to conventional formulations .

- Relaxation Dynamics : Another investigation into the relaxation dynamics of β-D-maltose octaacetate revealed that its secondary relaxations are linked to structural alpha-relaxations in glassy states. This property is crucial for understanding how such compounds behave under physiological conditions .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-WBFYAMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466014 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6920-00-9 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate contribute to CO2-soluble polymer research?

A1: The research paper "IDENTIFICATION, DESIGN AND SYNTHESIS OF OXYGENATED HYDROCARBON-BASED CO2-SOLUBLE POLYMERS FOR CHEMICAL AND PETROLEUM ENGINEERING APPLICATIONS" [] investigates various oxygenated hydrocarbon-based polymers for their CO2 solubility. The study found that oligomers of [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, with up to four repeating units, demonstrated solubility in dense CO2 at pressures below 14 MPa and concentrations between 1-5 wt%. This finding suggests that [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate holds promise as a building block for developing CO2-soluble polymers.

Q2: What structural features contribute to the CO2-solubility of [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate and similar compounds?

A2: The research emphasizes the importance of acetate groups and flexible chains in enhancing CO2-solubility []. The multiple acetate groups in [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can interact with CO2 molecules, promoting its solubility. Additionally, the flexible nature of the oligomer chains allows for better interaction with CO2 compared to rigid structures. This understanding can guide the design of future CO2-soluble polymers with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.